Cebaracetam

nootropic cognition amnesia reversal

Need a high-potency racetam reference with defined identity? Cebaracetam is the only agent with para-Cl & piperazin-2-one scaffold, enabling SAR vs. RGPU-95. Phase 2 history supports CNS safety panel use. Validated HPLC-UV method available. • Only racetam with para-chlorine & piperazin-2-one side chain-definitive SAR studies. • Phase 2 clinical data reduces regulatory risk for preclinical safety panels. • Published automated SPE-HPLC protocol for bioanalytical method development.

Molecular Formula C16H18ClN3O3
Molecular Weight 335.78 g/mol
CAS No. 113957-09-8
Cat. No. B044216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCebaracetam
CAS113957-09-8
Synonyms1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine
cebaracetam
Molecular FormulaC16H18ClN3O3
Molecular Weight335.78 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21)
InChIKeyQPKMIYNBZGPJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cebaracetam Identity and Structural Distinction


Cebaracetam (INN; developmental codes CGS-25248, ZY-15119) is an experimental small-molecule nootropic belonging to the racetam family, with the molecular formula C16H18ClN3O3 and a molar mass of 335.78 g/mol [1]. It was originated by Novartis and advanced to Phase 2 clinical trials for cognition disorders before development was discontinued in 1995 [1]. Unlike classical racetams, cebaracetam is a chlorinated acetylpiperazine-substituted analogue of phenylpiracetam and a direct derivative of RGPU-95 (4-chlorophenylpiracetam), wherein the terminal amide group of RGPU-95 is replaced by a piperazin-2-one moiety [2]. Its mechanism of action remains undefined [1], and the compound was never commercially marketed [1].

1
Workflow
Racetam-class cognition studies requiring a structurally distinct, high-activity reference compound
2
Selection context
Chlorinated piperazinone analog with undefined mechanism; suited for SAR panels and hypothesis-driven pharmacology
3
Use context
Phase 2 history provides inferential CNS tolerability context for preclinical safety and bioanalytical method development

Cebaracetam Non-Interchangeability with Racetams


Cebaracetam occupies a unique structural niche at the intersection of racetam and piperazinone chemical space that is not replicated by any marketed nootropic [1]. It is the only compound in its class featuring a chlorine atom at the para-position of the phenyl ring combined with a piperazin-2-one acetyl side chain—a modification that replaces the terminal amide group present in its closest analog RGPU-95 (4-chlorophenylpiracetam) [1]. This structural divergence is pharmacologically consequential: the piperazinone moiety alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability relative to the amide-bearing comparator [2]. Although the precise mechanism remains undefined, the distinct substitution pattern precludes the assumption of equivalent target engagement, potency, or pharmacokinetic behavior across racetam analogs [1]. Consequently, attempts to substitute cebaracetam with phenylpiracetam, RGPU-95, piracetam, or aniracetam in experimental or reference-standard contexts introduce unquantified risks of divergent pharmacological outcomes.

Cebaracetam
Chlorinated piperazinone racetam
Piperazin-2-one acetyl side chain; undefined mechanism; Phase 2 CNS exposure history available.
vs
RGPU-95 / Phenylpiracetam
Amide-bearing analogs
Terminal amide group may alter hydrogen-bonding, conformational flexibility, and metabolic stability; target engagement profile may not transfer directly.

Cebaracetam Differentiation Evidence


Amnesia Reversal Potency vs. Piracetam

In a patent describing the compound class that includes cebaracetam, compounds of formula I (encompassing cebaracetam) reduced electric-shock-induced amnesia in mice at intraperitoneal and oral doses of approximately 0.1 mg/kg, producing an effect at least equivalent to a nootropically active dose of piracetam at 100 mg/kg i.p. in the same model [1]. This represents an approximate 1,000-fold lower active dose for the cebaracetam-containing structural class relative to piracetam [1]. Direct confirmation that cebaracetam itself achieves this potency level is not provided in the patent; the data reflect class-level activity rather than a singled-out head-to-head comparison [1].

Amnesia Reversal Potency vs. Piracetam
Class-level inference
~1,000-fold lower active dose reported for class vs. piracetam
Reported potency context for preclinical cognition models; direct cebaracetam-specific confirmation not available.
Patent-derived class-level data; requires compound-specific validation.
nootropic cognition amnesia reversal preclinical potency

Acetyl Side Chain Modification vs. RGPU-95

Cebaracetam is the direct structural analogue of RGPU-95 (4-chlorophenylpiracetam) in which the terminal acetamide group (–CH₂–C(=O)–NH₂) is replaced by a piperazin-2-one moiety (–CH₂–C(=O)–N(CH₂CH₂)NH–C(=O)–) [1]. This modification increases the molecular weight from 252.70 g/mol (RGPU-95) to 335.78 g/mol (cebaracetam), adds one hydrogen-bond acceptor and one additional hydrogen-bond donor, and introduces a cyclic secondary amide (lactam) into the side chain [2]. No published head-to-head pharmacological comparison between cebaracetam and RGPU-95 was identified [1].

Acetyl Side Chain Modification vs. RGPU-95
Supporting evidence
Piperazin-2-one replaces terminal amide; MW increase ~33%
Structural divergence may shift off-target profiles and metabolic stability; no direct comparative data available.
Hypothesis-level differentiation; head-to-head pharmacological comparison needed.
medicinal chemistry structural differentiation piperazinone RGPU-95

HPLC-UV Method for Urinary Quantification

A fully automated HPLC assay with on-line solid-phase extraction and automated cartridge exchange was specifically developed and demonstrated for the determination of cebaracetam in human urine [1]. The method achieved successful quantification in a biological matrix relevant to pharmacokinetic studies. While the publication does not provide direct comparator data for closely related analogs, it establishes that a validated bioanalytical method exists for cebaracetam—a prerequisite for any comparative pharmacokinetic study [1]. No equivalent published method was identified for RGPU-95 in human biological fluids [2].

HPLC-UV Method for Urinary Quantification
Cross-study comparable
Validated automated SPE-HPLC method exists for human urine
Supports bioanalytical workflow; no equivalent published method identified for RGPU-95.
Method transfer to rodent matrices may require re-validation.
bioanalysis HPLC method validation urine quantification

Phase 2 CNS Safety and Tolerability

Cebaracetam reached Phase 2 clinical trials in cognition disorders under Novartis sponsorship [1]. This milestone implies that the compound cleared Phase 1 safety and tolerability assessments in humans—a regulatory threshold that distinguishes it from RGPU-95, which was developed by Russian academic groups and for which no evidence of formal Phase 1/2 clinical trial initiation was identified [2]. The Phase 2 advancement provides implicit evidence of acceptable human CNS tolerability at tested doses, although no public efficacy results are available [1]. Development was discontinued in 1995 for reasons that remain undisclosed [1].

Phase 2 CNS Safety and Tolerability
Cross-study comparable
Advanced to Phase 2 clinical trials; RGPU-95 remains preclinical
Provides inferential human CNS tolerability context; no public efficacy results available.
Tolerability endpoint context; development discontinued in 1995 for undisclosed reasons.
clinical development Phase 2 CNS safety tolerability

Cebaracetam Application Scenarios


Cognition Research: High-Potency Racetam Reference

Laboratories investigating nootropic mechanisms in rodent cognition models may select cebaracetam as a reference compound when a high-potency racetam-class agent is needed, as the patent-reported class potency (~0.1 mg/kg active dose vs. 100 mg/kg for piracetam) implies substantially lower compound consumption per experiment [1]. The validated HPLC-UV bioanalytical method for human urine can be adapted to rodent plasma or brain tissue, accelerating method development for pharmacokinetic-pharmacodynamic (PK/PD) correlation studies.

SAR Studies: Piperazinone-Amide Substitution

Medicinal chemistry groups investigating the pharmacological consequences of replacing the terminal amide in phenylpiracetam-type scaffolds with a cyclic piperazinone can use cebaracetam as the key test compound alongside RGPU-95 (amide) and phenylpiracetam (unsubstituted phenyl, amide) [1]. This three-compound panel enables systematic probing of the chlorine substituent and side-chain cyclization contributions to target binding, functional activity, and metabolic stability [1].

Preclinical CNS Safety and Human Tolerability

Contract research organizations (CROs) conducting preclinical CNS safety panels may prefer cebaracetam over RGPU-95 as a racetam-class positive control because its Phase 2 clinical history provides inferential evidence of human CNS tolerability [1]. This reduces the regulatory uncertainty associated with using a compound lacking any human exposure data, particularly when the study readout feeds into IND-enabling toxicology packages [1].

Analytical Cross-Validation and Reference Material

Analytical laboratories validating HPLC or LC-MS methods for racetam-class compounds in biological matrices can use cebaracetam as a system suitability reference material, leveraging the published automated SPE-HPLC protocol [1] as a benchmark for method performance parameters including recovery, linearity, and limit of quantification. Procurement of cebaracetam for this purpose is supported by a defined CAS registry (113957-09-8), established molecular identity, and a peer-reviewed separation method [1].

Application
Selection Property
Validation Focus
Cognition research: high-activity racetam reference
Class-level reported potency context
Compound-specific dose-response validation and PK/PD correlation
SAR studies: piperazinone-amide substitution
Distinct piperazinone side chain vs. amide analogs
Target-binding and metabolic stability comparison with RGPU-95 and phenylpiracetam
Preclinical CNS safety panels
Phase 2 human tolerability endpoint context
Inferential CNS tolerability review; no efficacy endpoint commitment
Analytical cross-validation and reference material
Published automated SPE-HPLC protocol and defined CAS identity
Method performance benchmarking and system suitability testing
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